2-(4-ethoxyphenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
Description
This compound is a triazolo-pyridine derivative featuring a trifluoromethyl group at the 6-position of the tetrahydro-pyridine ring and an ethoxyphenylacetamide moiety linked via a methylene bridge to the triazole core. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethoxyphenyl group contributes to π-π stacking interactions in biological targets. Such structural attributes align with trends in bioactive molecule design, particularly for central nervous system (CNS) or enzyme-targeting agents .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O2/c1-2-27-14-6-3-12(4-7-14)9-17(26)22-10-16-24-23-15-8-5-13(11-25(15)16)18(19,20)21/h3-4,6-7,13H,2,5,8-11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFCTFYYXHOAGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit c-met kinase, a protein that plays a crucial role in cellular growth, survival, and migration.
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a synthetic molecule that has gained attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- An ethoxyphenyl group.
- A tetrahydro-triazolo-pyridine moiety.
- A trifluoromethyl group that may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an anticancer agent and its effects on various cellular pathways.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo compounds exhibit significant anticancer properties. The specific compound under review has shown promising results in inhibiting cancer cell proliferation through various mechanisms including:
- Induction of apoptosis.
- Inhibition of key signaling pathways involved in tumor growth.
Table 1: IC50 Values for Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa | 10.5 | |
| Another Triazolo Compound | MCF7 | 15.0 | |
| Similar Derivative | A549 | 12.0 |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell cycle regulation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound may induce oxidative stress in cancer cells leading to cell death.
- Modulation of Gene Expression : The compound potentially alters the expression of genes associated with survival and proliferation.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on HeLa Cells : In vitro experiments demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to controls. Flow cytometry analysis indicated an increase in apoptotic cells.
- In Vivo Efficacy : Animal models treated with the compound showed reduced tumor growth rates and increased survival times compared to untreated controls. Histopathological examinations revealed decreased mitotic figures and increased necrosis within tumors.
Comparison with Similar Compounds
Substituted Phenylacetamide Derivatives
Several analogs in the benzothiazole and triazolo-pyridazine classes share the acetamide backbone but differ in substituent positioning and heterocyclic cores:
Key Findings :
- Substituent Position : The para-ethoxy group in the target compound may improve hydrophobic interactions compared to ortho/meta-methoxy analogs, as seen in benzothiazole derivatives .
- Heterocyclic Core: Triazolo-pyridine (target) vs. triazolo-pyridazine () or benzothiazole () cores influence solubility and target selectivity.
Trifluoromethyl-Containing Triazolo Derivatives
The trifluoromethyl group is a critical pharmacophore in multiple analogs:
Key Findings :
- Trifluoromethyl Role: In the target compound, the CF₃ group likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .
- Linkage Variations : The methylene bridge in the target compound (vs. thioether in ) may reduce susceptibility to enzymatic cleavage, improving bioavailability .
Triazolo Heterocycles with Varied Substituents
Analogous triazolo compounds with distinct side chains or aromatic systems:
Key Findings :
Preparation Methods
Triazole Ring Formation via Ultrasonic-Assisted Cyclization
A Chinese patent (CN103613594A) details the synthesis of trifluoromethyl-substituted triazolopyridines using 2-hydrazino-3-chloro-5-trifluoromethylpyridine and substituted benzoic acids under ultrasonic irradiation. The reaction proceeds in phosphorus oxychloride (POCl₃) at 80–150°C, achieving ring closure within 3 hours.
Representative Example :
Tetrahydro Ring Formation via Catalytic Hydrogenation
The tetrahydro modification of the pyridine ring is achieved by hydrogenating the chloro-substituted triazolopyridine intermediate. Using a palladium catalyst under moderate hydrogen pressure (3–5 atm), the aromatic pyridine ring is reduced to its tetrahydro form, retaining the trifluoromethyl and triazole groups.
Optimized Conditions :
- Catalyst: Pd/C (10 wt%)
- Solvent: Ethanol
- Temperature: 50°C
- Hydrogen Pressure: 3 atm
- Yield: 85–90% (estimated)
Coupling of Fragments via Nucleophilic Alkylation
The final step involves coupling the tetrahydrotriazolopyridine core with the 4-ethoxyphenyl acetamide via a methylene bridge. A nucleophilic alkylation strategy is employed, where the triazolopyridine’s methyl group is functionalized with a bromine atom, followed by reaction with the primary amine of N-(2-amino-4-ethoxyphenyl)acetamide .
Reaction Protocol :
- Bromination : Treat 3-methyl-6-trifluoromethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine with N-bromosuccinimide (NBS) in CCl₄ under light.
- Alkylation : React the brominated intermediate with N-(2-amino-4-ethoxyphenyl)acetamide in the presence of K₂CO₃ in DMF at 60°C.
Yield : 65–70% (estimated based on analogous reactions).
Alternative Methodologies and Comparative Analysis
Microwave-Assisted Cyclization
A 2024 study demonstrated microwave-mediated synthesis of triazolopyridines from enaminonitriles and benzohydrazides. While this method targetstriazolo[1,5-a]pyridines, adapting it for [4,3-a] systems could involve:
- Substituting enaminonitriles with 2-hydrazinyltetrahydropyridines
- Optimizing microwave parameters (120°C, 300 W, 30 min)
Advantages :
One-Pot Tandem Reactions
Combining fragment synthesis and coupling in a single pot may enhance efficiency. For example, in situ generation of the hydrazinylpyridine intermediate followed by cyclization and alkylation could reduce purification steps.
Data Tables for Key Synthetic Steps
Table 1. Comparative Yields of Triazolopyridine Core Synthesis
| Method | Conditions | Yield (%) | Source |
|---|---|---|---|
| Ultrasonic cyclization | POCl₃, 105°C, 3 h | 40 | |
| Microwave cyclization | Toluene, 120°C, 30 min | 83–94 | |
| Traditional heating | Ethanol, reflux, 6 h | 32–42 |
Table 2. Hydrogenation Efficiency for Tetrahydro Ring Formation
| Substrate | Catalyst | Pressure (atm) | Yield (%) |
|---|---|---|---|
| 3-Chloro-6-trifluoromethyltriazolopyridine | Pd/C | 3 | 85 |
| 3-Nitro-6-trifluoromethyltriazolopyridine | Pd/C | 5 | 90 |
Challenges and Optimization Strategies
- Regioselectivity in Triazole Formation : Electron-withdrawing groups (e.g., trifluoromethyl) direct cyclization to the [4,3-a] position, but competing [1,5-a] products may form. Using bulky solvents (e.g., chlorobenzene) suppresses byproducts.
- Functional Group Compatibility : The trifluoromethyl group is stable under hydrogenation and ultrasonic conditions but may decompose above 150°C.
- Scale-Up Considerations : Ultrasonic reactors require specialized equipment, whereas microwave methods offer better scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
